

Pulchinenoside E2: Application Notes for a Dual STAT3 and Autophagy Inhibitor

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Compound of Interest

Compound Name: Pulchinenoside E2

Cat. No.: B1247194

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Introduction

Pulchinenoside E2 (PSE2) is a natural triterpenoid saponin isolated from *Pulsatilla chinensis*. Recent studies have identified PSE2 as a promising dual-functional inhibitor targeting both the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway and the cellular process of autophagy.[1][2] This dual inhibitory action makes PSE2 a compound of significant interest for researchers in oncology, particularly in the context of aggressive cancers like triple-negative breast cancer (TNBC), where both STAT3 activation and pro-survival autophagy are critical drivers of metastasis.[1][2]

PSE2 has been shown to selectively inhibit the migration and invasion of TNBC cells.[2] Its mechanism of action involves the direct suppression of the JAK2/STAT3 signaling cascade and the independent blockade of autophagic flux.[1][2] These application notes provide an overview of the quantitative data available for PSE2 and detailed protocols for key experiments to investigate its dual inhibitory effects.

Data Presentation

The following tables summarize the available quantitative data for **Pulchinenoside E2**.

Table 1: In Vitro Cytotoxicity of **Pulchinenoside E2**

Cell Line	Cancer Type	IC50 Value (µg/mL)	Reference
HL-60	Human Promyelocytic Leukemia	2.6	--INVALID-LINK--
HS-578T	Triple-Negative Breast Cancer	Data not available	
MDA-MB-231	Triple-Negative Breast Cancer	Data not available	

Note: IC50 values for the TNBC cell lines HS-578T and MDA-MB-231, as investigated in the primary study on PSE2's dual-inhibitory function, are not publicly available in the abstract.

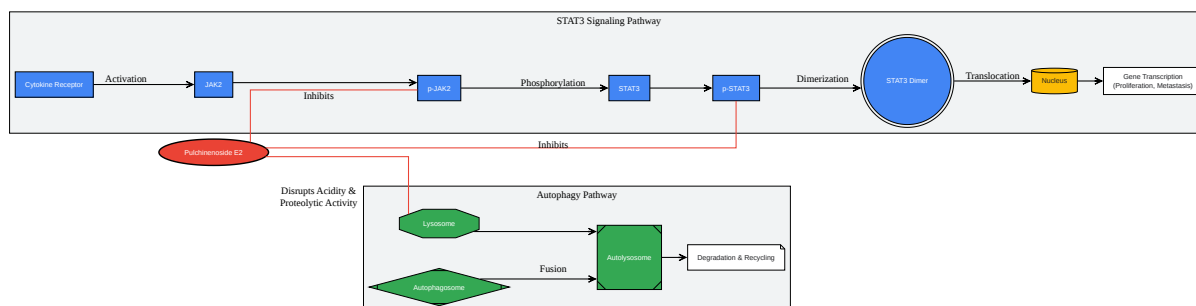
Table 2: Mechanistic Effects of **Pulchinenoside E2**

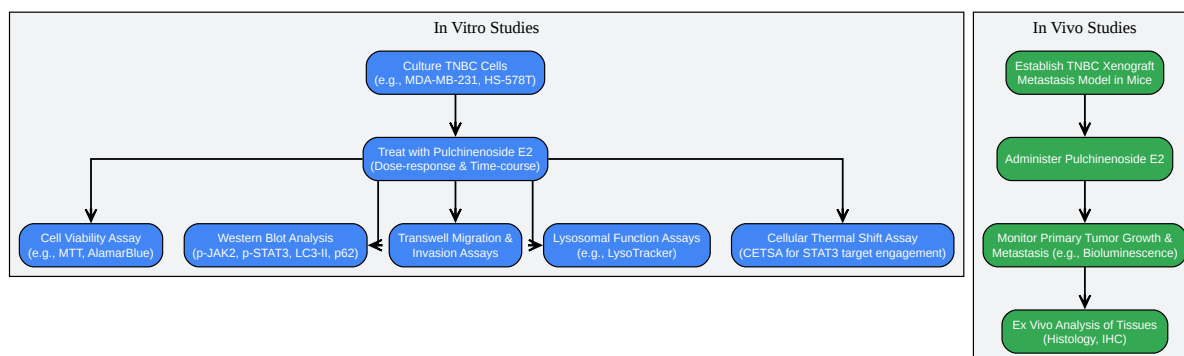
Target/Process	Effect	Key Proteins Affected	Cell Lines Tested	Reference
STAT3 Signaling	Inhibition	p-JAK2 (Tyr1007/1008)↓, p-STAT3 (Tyr705 and Ser727)↓	HS-578T, MDA-MB-231	--INVALID-LINK--
Autophagy	Blockade of Autophagic Flux	Impaired lysosomal proteolytic activity, Disrupted lysosomal acidity	HS-578T, MDA-MB-231	--INVALID-LINK--
Metastasis	Reduction of hepatic and pulmonary metastases	Not applicable	In vivo mouse models	--INVALID-LINK--

Note: Quantitative data on the percentage of inhibition or reduction for the mechanistic effects are not available in the public domain.

Signaling Pathways and Experimental Workflow

Visualizing the Dual Inhibition Mechanism of Pulchinenoside E2





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References

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